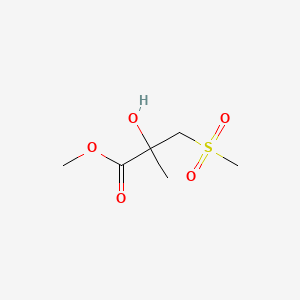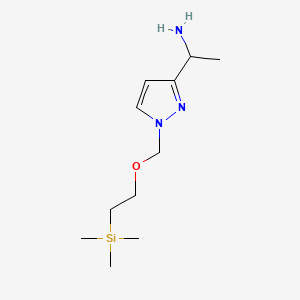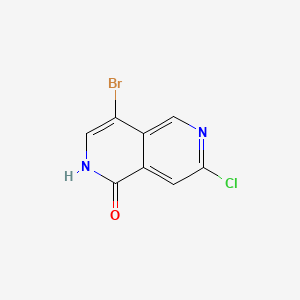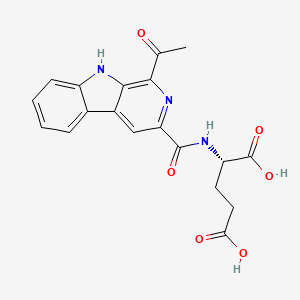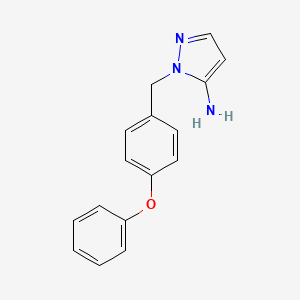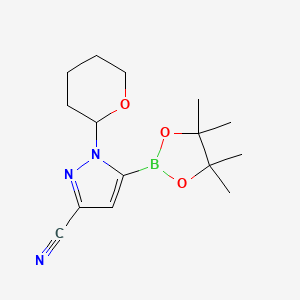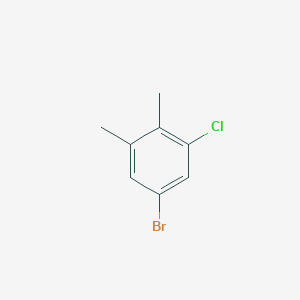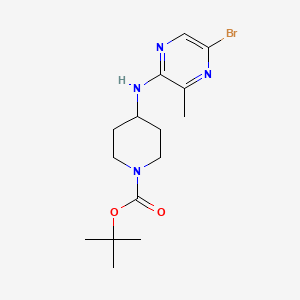
tert-Butyl 4-((5-bromo-3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-((5-bromo-3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazine moiety, and a tert-butyl ester group. The presence of a bromine atom and a methyl group on the pyrazine ring further adds to its chemical diversity.
Méthodes De Préparation
The synthesis of tert-Butyl 4-((5-bromo-3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrazine Moiety: The pyrazine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the piperidine intermediate.
Bromination and Methylation: The bromine atom and methyl group are introduced onto the pyrazine ring through selective bromination and methylation reactions.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the desired compound.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
tert-Butyl 4-((5-bromo-3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom on the pyrazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
tert-Butyl 4-((5-bromo-3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Biology: It may be used in the study of biological pathways and interactions, particularly those involving piperidine and pyrazine derivatives.
Industry: It can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-((5-bromo-3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The presence of the bromine atom and methyl group on the pyrazine ring may enhance its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
tert-Butyl 4-((5-bromo-3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: An important intermediate in the synthesis of biologically active compounds like crizotinib.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Used in early discovery research and as a unique chemical in various studies.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazine ring, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H23BrN4O2 |
|---|---|
Poids moléculaire |
371.27 g/mol |
Nom IUPAC |
tert-butyl 4-[(5-bromo-3-methylpyrazin-2-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H23BrN4O2/c1-10-13(17-9-12(16)18-10)19-11-5-7-20(8-6-11)14(21)22-15(2,3)4/h9,11H,5-8H2,1-4H3,(H,17,19) |
Clé InChI |
WKBVSVNZNZRPFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN=C1NC2CCN(CC2)C(=O)OC(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


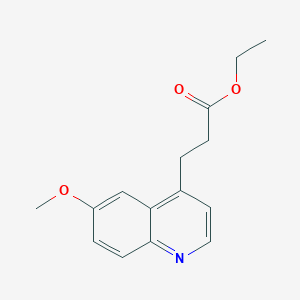
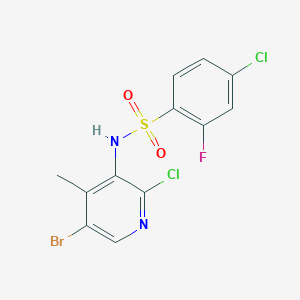
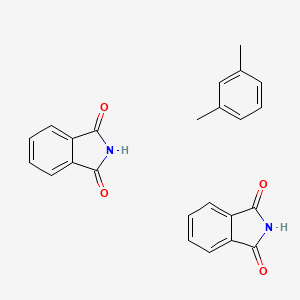
![4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde](/img/structure/B13927267.png)
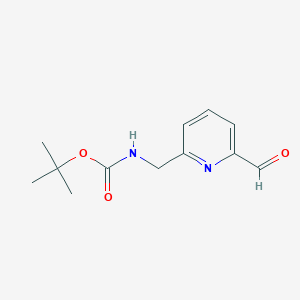

![[2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13927287.png)
